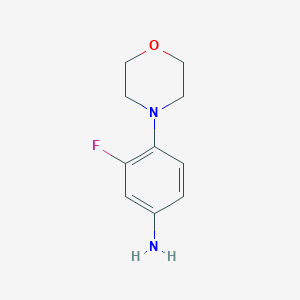

3-Fluoro-4-morpholinoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGIBHQUVCGEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363323 | |

| Record name | 3-fluoro-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93246-53-8 | |

| Record name | 3-Fluoro-4-morpholinoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093246538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-fluoro-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUORO-4-MORPHOLINOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59MCD5UHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-morpholinoaniline, a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. This document details its physicochemical properties, provides established experimental protocols for its synthesis and the preparation of its bioactive derivatives, and explores the mechanisms of action of these derivatives. The guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical development and organic synthesis.

Introduction

This compound, with the CAS number 93246-53-8, is a fluorinated aromatic amine of significant interest in medicinal chemistry.[1][2] Its structure, featuring a morpholine (B109124) ring attached to a fluoroaniline (B8554772) core, makes it a versatile building block for the synthesis of various biologically active compounds.[3] The primary application of this compound lies in its role as a crucial intermediate in the manufacturing of Linezolid, an important antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria.[1] Furthermore, derivatives of this compound, such as sulfonamides and carbamates, have demonstrated promising antimicrobial and anticancer activities, expanding its relevance in drug discovery.[3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 93246-53-8 | [2] |

| Molecular Formula | C₁₀H₁₃FN₂O | [2] |

| Molecular Weight | 196.22 g/mol | [2] |

| Appearance | Off-white to brown crystalline powder | [1] |

| Melting Point | 121-123 °C | [1][3] |

| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 174.5 ± 27.9 °C | [1] |

| Purity (typical) | >98% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from either 1,2-difluoro-4-nitrobenzene or o-fluoronitrobenzene. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate)

This procedure describes the nucleophilic aromatic substitution of morpholine on 1,2-difluoro-4-nitrobenzene.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Morpholine

-

Acetonitrile (optional, for solvent-based reaction)

Procedure (Neat Conditions): [7]

-

In a reaction vessel, combine 1,2-difluoro-4-nitrobenzene and a molar excess of morpholine.

-

Heat the mixture, typically at reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by adding water to precipitate the solid, followed by filtration, washing with water, and drying.

Procedure (Solvent-based):

-

Dissolve 1,2-difluoro-4-nitrobenzene in a suitable solvent such as acetonitrile.[7]

-

Add morpholine to the solution.

-

Reflux the mixture until the starting material is consumed, as indicated by TLC.

-

After cooling, the solvent is removed under reduced pressure. The residue is then worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated to yield the crude product, which can be further purified by recrystallization.

Experimental Protocol: Synthesis of this compound

This section details the reduction of the nitro group of the intermediate to an amine.

Materials:

-

4-(2-Fluoro-4-nitrophenyl)morpholine

-

Reducing agent: Iron powder and ammonium (B1175870) chloride (Fe/NH₄Cl) or Hydrogen gas and Palladium on carbon (H₂/Pd-C)

-

Solvent: Methanol (B129727)/Water mixture for Fe/NH₄Cl; Ethyl acetate (B1210297) or Methanol for H₂/Pd-C

Procedure (Using Fe/NH₄Cl): [7]

-

Suspend 4-(2-fluoro-4-nitrophenyl)morpholine in a mixture of methanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux (around 70 °C) and stir vigorously.[7]

-

Monitor the reaction by TLC. Once complete, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate to remove the methanol.

-

The aqueous residue is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.

Procedure (Using H₂/Pd-C): [8]

-

Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine in ethyl acetate or methanol.

-

Add a catalytic amount of 10% Palladium on carbon.

-

The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 4-5 kg/cm ² pressure) at room temperature.[8]

-

After the reaction is complete (monitored by TLC or hydrogen uptake), the catalyst is removed by filtration through celite.

-

The filtrate is concentrated under reduced pressure to yield the product. The crude product can be purified by recrystallization from a suitable solvent system like an ethanol/water mixture.[9]

Synthesis of Bioactive Derivatives

This compound serves as a versatile starting material for the synthesis of various derivatives, including sulfonamides and carbamates, which have shown significant biological activities.

Caption: Synthesis of sulfonamide and carbamate derivatives.

Experimental Protocol: Synthesis of Sulfonamide Derivatives[4]

Materials:

-

This compound

-

Substituted aryl sulfonyl chlorides

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

Procedure:

-

Dissolve this compound in dry DCM.

-

Add a suitable base, such as pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the desired aryl sulfonyl chloride in DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of Carbamate Derivatives[4]

Materials:

-

This compound

-

Substituted aryl or alkyl chloroformates

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

Procedure:

-

The procedure is analogous to the synthesis of sulfonamides. Dissolve this compound and a base (e.g., pyridine) in dry DCM.

-

Cool the mixture and slowly add the desired chloroformate.

-

After the reaction is complete, the workup involves washing with dilute acid, bicarbonate solution, and brine.

-

The organic layer is dried and concentrated, and the product is purified.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for their potential as therapeutic agents, exhibiting both antimicrobial and anticancer properties.

Anticancer Activity of Sulfonamide Derivatives

Certain sulfonamide derivatives of this compound have demonstrated significant anti-proliferative activity against breast cancer cell lines.[5] The mechanism of action is believed to involve the induction of apoptosis.[5] While the precise signaling cascade for these specific compounds is a subject of ongoing research, a general pathway for sulfonamide-induced apoptosis in cancer cells is illustrated below.

Caption: Proposed apoptotic pathway induced by sulfonamide derivatives.

Antimicrobial Activity of Sulfonamide and Carbamate Derivatives

The antimicrobial effects of these derivatives are attributed to their ability to inhibit essential bacterial enzymes, namely DNA gyrase and dihydrofolate reductase (DHFR).[4]

5.2.1. Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[10][11] Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition.

5.2.2. Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[12] By inhibiting DHFR, these compounds deplete the bacterial cell of tetrahydrofolate, leading to the cessation of DNA synthesis and cell growth.[12]

Caption: Inhibition of the bacterial folate synthesis pathway.

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Linezolid. The synthetic routes to this molecule are well-established and scalable. Furthermore, the potential for its derivatives to act as novel anticancer and antimicrobial agents highlights the ongoing value of this chemical scaffold in drug discovery and development. This guide provides a foundational resource for researchers and professionals working with this compound and its derivatives, offering key data and detailed methodologies to support further investigation and application.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel this compound derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-morpholinoaniline is a key chemical intermediate, recognized for its critical role in the synthesis of various pharmaceutical compounds, most notably the oxazolidinone antibiotic, Linezolid.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods in the drug development pipeline. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FN₂O | [3] |

| Molecular Weight | 196.22 g/mol | [3] |

| Appearance | Off-white to brown crystalline powder | [1] |

| Melting Point | 121-125 °C | [1] |

| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Solubility | Soluble in Methanol | [1] |

| logP (calculated) | 1.1 | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting point.

-

Once the approximate range is known, allow the apparatus to cool.

-

Prepare a new sample and heat to about 10-15 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2).

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][7][8][9]

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Visually inspect the solution to determine if the solid has dissolved completely.

-

If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it can be noted as "partially soluble."

-

Repeat the procedure for each solvent to build a solubility profile.[10][11][12]

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Apparatus:

-

Separatory funnel or screw-cap vials

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

-

Shaker

Procedure:

-

Prepare a stock solution of this compound of known concentration in either water or n-octanol.

-

In a separatory funnel or vial, add a known volume of the n-octanol and the aqueous phase.

-

Add a known amount of the this compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Key Applications and Logical Workflows

Role in Linezolid Synthesis

This compound is a pivotal precursor in the synthesis of Linezolid. The general synthetic pathway involves the reaction of this aniline (B41778) derivative to form the core oxazolidinone ring structure of the final antibiotic.

Caption: Synthetic pathway from this compound to Linezolid.

Mechanism of Action of Linezolid

Linezolid, synthesized from this compound, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This unique mechanism of action makes it effective against a range of drug-resistant bacteria.[][17][18][19]

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. jove.com [jove.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 17. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 18. Linezolid - Wikipedia [en.wikipedia.org]

- 19. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline

This guide provides a detailed overview of the molecular structure, properties, and synthesis of 3-Fluoro-4-morpholinoaniline, a key intermediate in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound featuring a fluorinated aniline (B41778) core substituted with a morpholine (B109124) ring.[1] Its chemical structure consists of a benzene (B151609) ring with a fluorine atom at position 3, an amino group at position 1, and a morpholino group at position 4. This compound is classified as a member of the morpholines family.[2]

Chemical Identifiers and Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃FN₂O[1][2][3] |

| Molecular Weight | 196.22 g/mol [2][4][5] |

| CAS Number | 93246-53-8[1][2] |

| IUPAC Name | 3-fluoro-4-morpholin-4-ylaniline[2] |

| Appearance | Off-white to brown crystalline powder[1] |

| Melting Point | 121-125 °C[1] |

| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg[1] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Purity | Typically ≥98.0% (by HPLC or GC)[1][4] |

Experimental Protocols: Synthesis

This compound is primarily used as an intermediate in the synthesis of the antibiotic Linezolid.[1] Several synthetic routes have been established for its preparation, commonly involving the reduction of a nitro-substituted precursor. Below are detailed methodologies for two common synthesis protocols.

Protocol 1: Catalytic Hydrogenation

This protocol involves the hydrogenation of 4-(2-Fluoro-4-nitrophenyl)morpholine (B124028) using a palladium-on-carbon (Pd/C) catalyst.

-

Materials:

-

4-(2-Fluoro-4-nitrophenyl)morpholine

-

Ethanol (B145695) (EtOH)

-

10% Palladium on carbon (Pd/C) paste

-

Hydrogen gas (H₂)

-

Kieselguhr (diatomaceous earth)

-

-

Procedure:

-

A solution of 4-(2-fluoro-4-nitrophenyl)morpholine (e.g., 42.6 g, 0.19 mol) is prepared in ethanol (1.2 L).[3]

-

10% Pd/C paste (e.g., 4 g) is added to the solution.[3]

-

The reaction mixture is placed under a hydrogen atmosphere (approximately 1 atm) and stirred at room temperature for 18 hours.[3]

-

Upon completion of the reaction, the mixture is filtered through a pad of Kieselguhr to remove the catalyst.[3]

-

The filtrate is concentrated by evaporating the solvent under reduced pressure (in vacuo) to yield the final product, this compound, typically as a solid.[3]

-

Protocol 2: Reduction with Iron in the Presence of an Electrolyte

This protocol describes the synthesis starting from the nucleophilic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group using iron powder and an ammonium (B1175870) chloride electrolyte.

-

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Morpholine

-

Iron (Fe) powder

-

Ammonium chloride (NH₄Cl)

-

Methanol (B129727) and Water

-

-

Procedure:

-

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine. Morpholine is reacted with 1,2-difluoro-4-nitrobenzene. This nucleophilic aromatic substitution is typically performed under neat conditions (without a solvent).[6] The morpholine displaces the fluorine atom at the position para to the nitro group.

-

Step 2: Reduction of the nitro group. The resulting intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is dissolved in a mixture of methanol and water.[6]

-

Iron powder and ammonium chloride are added to the solution.[6]

-

The mixture is heated (e.g., to 70°C) to facilitate the reduction of the nitro group to an amine.[6]

-

After the reaction is complete, the solid iron residues are filtered off, and the product is isolated from the filtrate, typically by extraction and solvent evaporation.

-

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound as described in Protocol 2.

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8), a key intermediate in the synthesis of the antibiotic, Linezolid.[1][2][3] Due to the limited availability of extensive quantitative data in public literature, this document also furnishes detailed, adaptable experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting forced degradation studies in line with regulatory expectations. These methodologies are intended to empower researchers and drug development professionals to generate the specific data required for process optimization, formulation development, and stability assessment.

Introduction

This compound is a fluorinated aromatic amine of significant interest in the pharmaceutical industry, primarily for its role as a crucial building block in the synthesis of Linezolid, an oxazolidinone antibiotic.[1][4] The fluorine atom and the morpholine (B109124) ring are key structural features that can influence the physicochemical properties of the molecule, including its solubility and stability. An understanding of these properties is paramount for optimizing reaction conditions, developing robust purification strategies, ensuring consistent quality, and predicting the shelf-life of the intermediate and, ultimately, the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93246-53-8 | [1] |

| Molecular Formula | C₁₀H₁₃FN₂O | [1][5] |

| Molecular Weight | 196.22 g/mol | [1][4] |

| Appearance | Off-white to brown crystalline powder | [1][6] |

| Melting Point | 121-125 °C | [1][4][5][6] |

| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [1] |

| Density | ~1.2 g/cm³ | [1][5] |

| Purity | Typically >98.0% (by HPLC) | [1][4] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and for the development of any potential formulations. While extensive quantitative data is not widely published, its structural features—a polar morpholine ring and an aniline (B41778) moiety capable of hydrogen bonding, contrasted with a largely non-polar fluorinated benzene (B151609) ring—suggest a varied solubility profile.

Known Solubility Data

Qualitative solubility information is limited. The compound is reported to be soluble in methanol.[5] The presence of the fluorine atom may also enhance the solubility of its derivatives.[1] A more detailed, quantitative understanding requires experimental determination.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is considered reliable for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a range of relevant aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH-adjusted buffers, Methanol, Ethanol, Isopropanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Vials with screw caps

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

The following diagram outlines the general workflow for this solubility determination.

Stability Profile

The chemical stability of this compound is critical for its storage, handling, and use in multi-step syntheses.

Known Stability Information

A Safety Data Sheet (SDS) indicates that the compound is stable under recommended storage conditions.[6] It is advised to store it in a cool, well-ventilated, and dark place, potentially under an inert atmosphere.[1][7]

Table 2: Stability and Storage Recommendations

| Parameter | Recommendation | Source(s) |

| General Stability | Stable under recommended storage conditions. | [6] |

| Storage Temperature | Room temperature, in a cool place. | [1][7] |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere. | [7] |

| Container | Keep container tightly closed. | [6] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. | [6] |

Experimental Protocol for Forced Degradation Studies

To understand the intrinsic stability of this compound and to identify potential degradation products, forced degradation (stress testing) studies are essential. These studies are typically conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)).

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

High-purity water

-

A stability-indicating HPLC method (capable of separating the parent compound from all degradation products)

-

pH meter

-

Oven

-

Photostability chamber

General Procedure:

-

Method Development: Develop and validate a stability-indicating HPLC method before initiating the stress studies. This method must be able to resolve the peak of this compound from any potential degradants and impurities.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with acidic solutions (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample with basic solutions (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

-

Oxidation: Treat the sample with hydrogen peroxide solution (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure that the most relevant degradation products are formed.

-

Analysis: Analyze the samples using the stability-indicating HPLC method. Determine the peak purity of the parent compound to ensure no co-eluting degradants.

-

Mass Balance: Evaluate the mass balance, which is the sum of the assay of the parent compound and the levels of its degradation products. A good mass balance (typically 95-105%) provides confidence in the analytical method.

The logical workflow for conducting these stability studies is depicted below.

Conclusion

This compound is a stable compound under recommended storage conditions, though it is susceptible to degradation by strong oxidizing agents and acids. While quantitative solubility data is scarce, its chemical structure suggests solubility in polar organic solvents like methanol. This guide provides robust, adaptable protocols based on standard pharmaceutical industry practices to enable researchers to determine the specific solubility and stability profiles of this compound under their unique laboratory and process conditions. The generation of such data is essential for ensuring the quality, consistency, and efficacy of processes involving this critical pharmaceutical intermediate.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. rheolution.com [rheolution.com]

- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 3-Fluoro-4-morpholinoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the analytical characterization of 3-Fluoro-4-morpholinoaniline, a key intermediate in pharmaceutical synthesis. This document details nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) data, complete with experimental protocols and data summaries.

Introduction

This compound (CAS No. 93246-53-8) is a substituted aniline (B41778) derivative of significant interest in medicinal chemistry and drug development. Its purity and structural integrity are critical for the synthesis of active pharmaceutical ingredients (APIs). Accurate and thorough analytical characterization is therefore essential. This guide presents the key spectral data used to identify and confirm the structure and purity of this compound.

Data Presentation

The following tables summarize the quantitative spectral data obtained for this compound.

NMR Spectral Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.82 | m | 1H | Ar-H |

| 6.43 | m | 2H | Ar-H |

| 3.87 | m | 4H | 2 x -CH₂-O |

| 3.58 | br s | 2H | -NH₂ |

| 2.99 | m | 4H | 2 x -CH₂-N |

Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 156.9 | d, J = 245.4 | C-F |

| 143.0 | d, J = 10.4 | Ar-C |

| 131.8 | d, J = 9.7 | Ar-C |

| 120.4 | d, J = 4.2 | Ar-C |

| 110.8 | d, J = 3.0 | Ar-C |

| 104.0 | d, J = 23.8 | Ar-C |

| 67.3 | - | -CH₂-O |

| 51.9 | d, J = 2.1 | -CH₂-N |

Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Ionization Mode | ESI |

| Calculated Mass [M] | 196.1006 |

| Found Mass [M] | 196.1004 |

Reference: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Table 4: LC-MS (MS²) Fragmentation Data

| Parameter | Value |

| Precursor Ion | [M+H]⁺ |

| Precursor m/z | 197.11 |

| Top 5 Peaks (m/z) | 137.044662, 138.054993, 117.039421, 135.048798, 124.049522 |

Reference: PubChem[2]

HPLC Purity Data

Table 5: HPLC Purity Specification

| Parameter | Specification |

| Purity | >98.0% |

Note: A specific chromatogram was not publicly available. The purity specification is based on typical data for this compound.

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

-

Instrumentation : Bruker Avance 400 MHz Spectrometer.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition :

-

Frequency : 400 MHz

-

Solvent : CDCl₃

-

Temperature : 298 K

-

Number of Scans : 16

-

Relaxation Delay : 1.0 s

-

-

¹³C NMR Acquisition :

-

Frequency : 100 MHz

-

Solvent : CDCl₃

-

Temperature : 298 K

-

Number of Scans : 1024

-

Relaxation Delay : 2.0 s

-

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation : Agilent 1260 Infinity II LC System with DAD detector.

-

Column : C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase :

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient : A typical gradient would start at a lower percentage of organic phase (e.g., 30% B) and ramp up to a higher percentage (e.g., 95% B) over 15-20 minutes to ensure elution of all components.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : The sample was dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation : Agilent 6545 Q-TOF LC/MS system.

-

LC Conditions : The same LC conditions as described in the HPLC protocol were used.

-

Mass Spectrometry Conditions :

-

Ionization Source : Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage : 3500 V.

-

Fragmentor Voltage : 175 V.

-

Gas Temperature : 325 °C.

-

Gas Flow : 8 L/min.

-

Nebulizer Pressure : 35 psig.

-

Mass Range : 50-500 m/z.

-

MS/MS Analysis : For fragmentation studies, the precursor ion of interest ([M+H]⁺ at m/z 197.11) was isolated and subjected to collision-induced dissociation (CID) with nitrogen gas.

-

Workflow Visualization

The logical workflow for the analytical characterization of this compound is depicted below. This process ensures the confirmation of the chemical structure and the assessment of its purity.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-4-morpholinoaniline, a key fluorinated heterocyclic building block, is instrumental in the synthesis of novel compounds within the pharmaceutical and material science sectors.[1] Its utility as an intermediate for Schiff bases, carbamates, and carbon nanodots underscores its importance in the development of advanced APIs, OLEDs, and antimicrobial agents.[1] However, its chemical reactivity necessitates a thorough understanding of its safety profile and the implementation of rigorous handling protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity – single exposure | 3 |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes recommendations for prevention, response, storage, and disposal.[2][3][4][5][7]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 93246-53-8[1][2][5][8] |

| Linear Formula | C10H13FN2O |

| Physical State | Solid: Powder[5] |

| Color | Off-White/Pale Beige[5] |

| Melting Point | 121-123 °C[5] |

| Odor | Not known[5] |

| Purity | >98%[1] |

Safe Handling and Storage Protocols

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

| PPE | Specification |

| Eye Protection | Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][5] |

| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if damaged.[5] |

| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing.[2][5] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is recommended.[5] |

Hygiene Measures

-

Avoid all contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][7]

-

Keep in a dark place under an inert atmosphere at room temperature.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][5][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid dust formation.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

Experimental Protocols and Methodologies

While detailed experimental protocols for specific applications are beyond the scope of this safety guide, it is imperative that all researchers develop a comprehensive experimental plan that incorporates the safety and handling precautions outlined herein. For methodologies regarding the synthesis of Schiff bases, sulfonamides, carbamates, and carbon nanodots using this compound, consult the peer-reviewed literature.[1]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

Caption: A logical workflow for the safe handling of this compound.

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Toxicological Information

While comprehensive toxicological data is not available, the GHS classification indicates that this compound is harmful if swallowed, inhaled, or in contact with skin.[5][6] It is also known to cause skin and serious eye irritation.[2][6] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5]

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's safety professionals. By adhering to these guidelines and fostering a strong safety culture, researchers can confidently and safely unlock the potential of this valuable chemical intermediate.

References

- 1. ossila.com [ossila.com]

- 2. echemi.com [echemi.com]

- 3. This compound - Starshinechemical [starshinechemical.com]

- 4. This compound | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. This compound | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. calpaclab.com [calpaclab.com]

The Strategic Role of Fluorine in the Bioactivity of 3-Fluoro-4-morpholinoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-morpholinoaniline is a key chemical intermediate, most notably in the synthesis of the oxazolidinone antibiotic, linezolid. The incorporation of a fluorine atom onto the 4-morpholinoaniline (B114313) scaffold is a strategic decision in medicinal chemistry, profoundly influencing the molecule's physicochemical properties and, consequently, its biological activity. This technical guide delves into the multifaceted role of this fluorine substitution, exploring its impact on metabolic stability, target engagement, and overall bioactivity. We will examine the synthesis of this compound, its progression into bioactive derivatives, and provide detailed experimental protocols for assessing its antimicrobial and anticancer potential. Through a comprehensive analysis of available data and established principles of medicinal chemistry, this document aims to provide a thorough understanding of why the fluorine atom is a critical component in the design and function of this important pharmaceutical building block.

Introduction: The Significance of Fluorine in Drug Design

Fluorine has emerged as a "magic element" in modern drug discovery, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] Its unique properties, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (Pauling scale value of 3.98), and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a molecule's biological profile.[1][2]

The strategic incorporation of fluorine can lead to:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can block "metabolic soft spots" in a molecule, increasing its half-life and bioavailability.

-

Improved Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds within a binding pocket.[3]

-

Altered Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity, which is crucial for membrane permeability and reaching its biological target.[3] It can also influence molecular conformation, locking the molecule into a more bioactive shape.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be advantageous for cell permeability and reducing off-target effects.[4][5]

In the context of this compound, the fluorine atom is not merely a structural component but a key modulator of its bioactivity and its suitability as a precursor for potent therapeutic agents.

Synthesis of this compound and its Non-Fluorinated Analog

The synthesis of this compound is a well-established process, typically involving a nucleophilic aromatic substitution followed by a reduction. Understanding its synthesis, alongside that of its non-fluorinated counterpart, is crucial for appreciating the deliberate inclusion of the fluorine atom.

Synthesis of this compound

A common synthetic route starts with 1,2-difluoro-4-nitrobenzene.

-

Nucleophilic Aromatic Substitution: 1,2-difluoro-4-nitrobenzene is reacted with morpholine (B109124). The morpholine preferentially displaces the fluorine atom that is para to the electron-withdrawing nitro group, yielding 4-(2-fluoro-4-nitrophenyl)morpholine (B124028).

-

Nitro Group Reduction: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to a primary amine, typically using a reducing agent such as iron powder in the presence of ammonium (B1175870) chloride, or through catalytic hydrogenation (e.g., using Pd/C and hydrogen gas), to yield this compound.

Synthesis of 4-morpholinoaniline

The synthesis of the non-fluorinated analog, 4-morpholinoaniline, follows a similar pathway, starting from 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene.

-

Nucleophilic Aromatic Substitution: 1-chloro-4-nitrobenzene is reacted with morpholine to yield 4-(4-nitrophenyl)morpholine.

-

Nitro Group Reduction: The nitro group is subsequently reduced, for instance, by catalytic hydrogenation using a palladium on carbon catalyst, to afford 4-morpholinoaniline.[6]

The Role of Fluorine in the Bioactivity of this compound Derivatives

While direct comparative bioactivity data between this compound and 4-morpholinoaniline is limited in publicly available literature, the extensive research on their derivatives provides significant insights into the role of the fluorine atom. These derivatives have shown promising activity as both antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, with some exhibiting potent inhibition of key bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[7]

Table 1: Antimicrobial Activity of this compound Derivatives [7]

| Compound Type | Target Organism/Enzyme | IC50 (µM) |

| Sulfonamide/Carbamate Derivatives | DNA Gyrase | 18.17 - 23.87 |

| Sulfonamide/Carbamate Derivatives | DHFR | 4.33 - 5.54 |

The fluorine atom in these derivatives is believed to contribute to their activity by:

-

Enhancing Target Binding: The electronegativity of the fluorine can lead to stronger interactions with the amino acid residues in the active sites of DNA gyrase and DHFR.

-

Improving Physicochemical Properties: Fluorine can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell walls.

-

Metabolic Stability: The fluorine atom can prevent metabolic deactivation of the molecule by bacterial enzymes, prolonging its duration of action.

Anticancer Activity

Novel sulfonamide derivatives of this compound have demonstrated significant anti-proliferative activity against various breast cancer cell lines.[8]

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

| NAM-5 (sulfonamide derivative) | MCF-7 (breast cancer) | 1.811 |

| NAM-5 (sulfonamide derivative) | MDA-MB-231 (breast cancer) | 2.143 |

| NAM-7 | MCF-7 (breast cancer) | 1.883 |

| NAM-7 | MDA-MB-231 (breast cancer) | 4.688 |

In the context of anticancer activity, the role of the fluorine atom is likely multifaceted:

-

Modulation of Kinase Inhibition: Many anticancer drugs target protein kinases. Fluorine can influence the binding of inhibitors to the kinase active site.

-

Induction of Apoptosis: The presence of fluorine can enhance the molecule's ability to trigger programmed cell death in cancer cells.

-

Improved Pharmacokinetics: Enhanced metabolic stability and cell permeability can lead to higher effective concentrations of the drug at the tumor site.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of evaluating the bioactivity of this compound and its derivatives.

Synthesis of this compound

Materials:

-

1,2-difluoro-4-nitrobenzene

-

Morpholine

-

Ethanol

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Celite

Procedure:

-

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

-

In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in ethanol.

-

Add morpholine (1.1 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-(2-fluoro-4-nitrophenyl)morpholine.

-

-

Step 2: Synthesis of this compound

-

To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in ethanol, add 10% palladium on carbon (10% by weight).

-

Subject the suspension to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

DNA Gyrase Inhibition Assay (Agarose Gel-Based)

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[9]

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

E. coli DNA gyrase

-

5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compound (dissolved in DMSO)

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1x TAE buffer

-

Ethidium (B1194527) bromide

-

Chloroform:isoamyl alcohol (24:1)

Procedure:

-

On ice, prepare a reaction mixture containing 5x assay buffer, relaxed plasmid DNA, and sterile water.

-

Aliquot the reaction mixture into microfuge tubes.

-

Add the test compound at various concentrations to the respective tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding a diluted solution of E. coli DNA gyrase to each tube (except for a no-enzyme control).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop buffer/loading dye.

-

(Optional) Extract with chloroform:isoamyl alcohol to remove protein.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.

-

Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10][11][12]

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer

-

DHFR Substrate (dihydrofolic acid)

-

NADPH

-

Test compound (dissolved in a suitable solvent)

-

Positive control inhibitor (e.g., methotrexate)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Prepare solutions of the test compounds and methotrexate (B535133) at various concentrations.

-

In a 96-well plate, add the DHFR assay buffer, the test compound or methotrexate, and the DHFR enzyme to the appropriate wells. Include an enzyme control (with solvent) and a background control (without enzyme).

-

Prepare a solution of NADPH and add it to all wells.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Initiate the reaction by adding the DHFR substrate to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

-

Calculate the rate of NADPH consumption (the decrease in absorbance over time).

-

Determine the percent inhibition for each compound concentration relative to the enzyme control.

-

Calculate the IC50 value from a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[13][14][15]

Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Multi-well spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

Visualizing Pathways and Workflows

Signaling Pathways

Derivatives of this compound have been shown to inhibit DNA gyrase and DHFR, key enzymes in bacterial survival.

Caption: Inhibition of DNA Gyrase and DHFR by this compound derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

DNA Gyrase Inhibition Assay Workflow

Caption: Workflow for the DNA Gyrase Inhibition Assay.

MTT Assay Workflow

Caption: Workflow for the MTT Assay for Anticancer Activity.

Conclusion

The strategic placement of a fluorine atom in this compound is a prime example of modern medicinal chemistry principles at play. While this compound is primarily recognized as a crucial intermediate in the synthesis of linezolid, the inherent properties conferred by the fluorine atom likely contribute significantly to the overall efficacy of the final drug and its derivatives. The enhanced metabolic stability, potential for improved target binding, and favorable modulation of physicochemical properties underscore the importance of this single atomic substitution. The antimicrobial and anticancer activities exhibited by its derivatives further highlight the potential of the this compound scaffold as a valuable starting point for the development of new therapeutic agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the bioactivity of this compound and its analogs, paving the way for future drug discovery and development endeavors.

References

- 1. Synthesis routes of 4-Morpholinoaniline [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. content.abcam.com [content.abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Electron-Donating and -Withdrawing Groups on Substituted Anilines: A Technical Guide for Researchers

An in-depth exploration of the electronic effects of substituents on the physicochemical properties and reactivity of anilines, tailored for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of substituent effects, quantitative data for structure-activity relationship studies, detailed experimental protocols, and visual workflows to elucidate key concepts in the study and application of substituted anilines.

Core Concepts: Electron-Donating vs. Electron-Withdrawing Effects

The chemical behavior of aniline (B41778) is profoundly influenced by the nature of substituents on the aromatic ring. These substituents can be broadly classified into two categories based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These groups alter the electron density on the nitrogen atom of the amino group and the aromatic ring, thereby affecting the aniline's basicity, nucleophilicity, and reactivity in various chemical transformations.

Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring and the amino nitrogen through inductive effects (+I) and/or resonance effects (+R). This increased electron density makes the lone pair of electrons on the nitrogen more available for donation to a proton or an electrophile. Consequently, EDGs generally increase the basicity of aniline.[1][2][3] Common EDGs include:

-

Alkyl groups (-CH₃, -C₂H₅)

-

Alkoxy groups (-OCH₃, -OC₂H₅)

-

Amino group (-NH₂)

-

Hydroxyl group (-OH)

Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density on the aromatic ring and the amino nitrogen via inductive (-I) and/or resonance (-R) effects. This delocalization of the nitrogen's lone pair into the ring or withdrawal of electron density by the substituent makes the lone pair less available. As a result, EWGs decrease the basicity of aniline.[1][2][3] Common EWGs include:

-

Nitro group (-NO₂)

-

Cyano group (-CN)

-

Halogens (-F, -Cl, -Br, -I)

-

Carbonyl groups (-CHO, -COR, -COOH, -COOR)

-

Sulfonyl group (-SO₃H)

The position of the substituent (ortho, meta, or para) also plays a crucial role in its overall effect, particularly for groups that exert a strong resonance effect.

Quantitative Data on Substituent Effects

The electronic effects of substituents can be quantified using Hammett constants and by observing their impact on the pKa of the anilinium ion. This quantitative data is invaluable for Quantitative Structure-Activity Relationship (QSAR) studies in drug discovery and for predicting chemical reactivity.

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = ρσ, provides a means to quantify the effect of a substituent on the rate (k) or equilibrium constant of a reaction relative to the unsubstituted compound (k₀). The substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Constants for Selected Substituents [4][5]

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.04 | -0.66 |

| -OH | 0.10 | -0.36 |

| -OCH₃ | 0.11 | -0.24 |

| -CH₃ | -0.06 | -0.16 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -I | 0.35 | 0.18 |

| -CF₃ | 0.44 | 0.57 |

| -CN | 0.62 | 0.67 |

| -C(=O)CH₃ | 0.38 | 0.50 |

| -NO₂ | 0.73 | 0.78 |

pKa Values of Substituted Anilines

The basicity of an aniline is represented by the pKa of its conjugate acid (anilinium ion). A higher pKa value corresponds to a stronger base. The following table illustrates the impact of various substituents on the pKa of aniline.

Table 2: pKa Values for a Selection of Substituted Anilines [6][7]

| Substituent | Position | pKa |

| -H | - | 4.60 |

| -CH₃ | ortho | 4.39 |

| -CH₃ | meta | 4.69 |

| -CH₃ | para | 5.12 |

| -OCH₃ | ortho | 4.49 |

| -OCH₃ | meta | 4.20 |

| -OCH₃ | para | 5.34 |

| -Cl | ortho | 2.64 |

| -Cl | meta | 3.34 |

| -Cl | para | 3.98 |

| -NO₂ | ortho | -0.29 |

| -NO₂ | meta | 2.50 |

| -NO₂ | para | 1.02 |

| -NH₂ | ortho | 4.47 |

| -NH₂ | meta | 4.88 |

| -NH₂ | para | 6.08 |

Substituent Effects on Reaction Rates

The electronic nature of substituents significantly influences the rate of chemical reactions involving the amino group or the aromatic ring. For instance, in electrophilic aromatic substitution reactions like bromination, electron-donating groups activate the ring and increase the reaction rate, while electron-withdrawing groups have the opposite effect.

Table 3: Relative Rate Constants for the Bromination of Substituted Anilines

| Substituent (para) | Relative Rate (k_rel) |

| -OCH₃ | 1.2 x 10¹⁰ |

| -CH₃ | 3.6 x 10⁸ |

| -H | 1.2 x 10⁶ |

| -Cl | 3.9 x 10⁴ |

| -Br | 2.9 x 10⁴ |

| -COOH | 1.0 |

Note: Data is illustrative and compiled from various sources on electrophilic aromatic substitution kinetics.

Experimental Protocols

Accurate determination of the physicochemical properties of substituted anilines is crucial for research and development. Below are detailed protocols for two common experimental techniques.

Potentiometric Titration for pKa Determination

This method involves titrating a solution of the substituted aniline with a standard acid and monitoring the pH change.

Materials:

-

pH meter with a combination glass electrode

-

Burette (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Beakers (100 mL)

-

Volumetric flasks and pipettes

-

Standardized 0.1 M HCl solution

-

Substituted aniline sample

-

Deionized water

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

Calibration of pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a known amount of the substituted aniline and dissolve it in a known volume of deionized water in a beaker to prepare a solution of approximately 0.01 M. If the aniline is not readily soluble in water, a co-solvent such as ethanol (B145695) or methanol (B129727) may be used, and the pKa value should be reported with the solvent composition.

-

Titration Setup: Place the beaker with the aniline solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized 0.1 M HCl solution above the beaker.

-

Titration:

-

Record the initial pH of the aniline solution.

-

Add the HCl titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection on the curve.

-

To determine the equivalence point more accurately, plot the first derivative (ΔpH/ΔV) against the average volume. The peak of this curve corresponds to the equivalence point volume (V_eq).

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

-

Spectrophotometric Determination of pKa

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range of the aniline.

-

Stock solution of the substituted aniline in a suitable solvent (e.g., methanol or ethanol).

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with constant ionic strength and varying pH (e.g., from pH 2 to 12).

-

Prepare a stock solution of the substituted aniline of known concentration.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant volume of the aniline stock solution to a volumetric flask and dilute to the mark with the buffer. This creates a series of solutions with the same total aniline concentration but different pH values.

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each solution, using the corresponding buffer as a blank.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for the acidic (protonated) and basic (deprotonated) forms of the aniline.

-

Plot the absorbance at a chosen wavelength (where the absorbance changes significantly with pH) against the pH. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

-

Visualization of Concepts and Workflows